2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid
Overview
Description
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid is a heterocyclic aromatic organic compound containing bromine, nitrogen, sulfur, and carboxylic acid functional groups. This compound is part of the imidazo-thiazole family, known for their diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole and bromoacetic acid.
Reaction Steps: The process involves a series of steps including cyclization, bromination, and carboxylation. Cyclization can be achieved using strong acids or bases, while bromination is performed using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in the formation of 2-hydroxyimidazo[5,1-b]thiazole-7-carboxylic acid.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters and amides.
Reduction Products: 2-hydroxyimidazo[5,1-b]thiazole-7-carboxylic acid.
Substitution Products: Various substituted imidazo-thiazoles depending on the nucleophile used.
Scientific Research Applications
2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, altering biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Chloroimidazo[5,1-b]thiazole-7-carboxylic acid: Similar structure with chlorine instead of bromine.
2-Iodoimidazo[5,1-b]thiazole-7-carboxylic acid: Similar structure with iodine instead of bromine.
2-Methylimidazo[5,1-b]thiazole-7-carboxylic acid: Similar structure with a methyl group instead of bromine.
Uniqueness: 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid is unique due to its bromine atom, which imparts different chemical reactivity and biological activity compared to its chloro, iodo, and methyl analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile contribute to its importance in both research and industry.
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Properties
IUPAC Name |
2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2S/c7-3-1-9-2-8-4(6(10)11)5(9)12-3/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUGTYNTVCMQLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C(N=CN21)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731185 | |
Record name | 2-Bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901122-45-0 | |
Record name | 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=901122-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoimidazo[5,1-b][1,3]thiazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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